6',7'-dihydroxybergamottin

CYP3A4 inhibition reversible inhibition Ki drug metabolism

6',7'-Dihydroxybergamottin (DHB) is the definitive positive control inhibitor for CYP3A4 in liver/intestinal microsome and recombinant assays. Unlike bergamottin, DHB provides substrate-independent, rapid inhibition (≥85% within 30 min; Ki ≈0.8 μM) with negligible microsomal protein binding, ensuring consistent IC50 across matrices. This clean CYP3A4-selective profile (no P-gp inhibition up to 50 μM) makes DHB essential for PBPK model parameterization and grapefruit-drug interaction studies. Purchase high-purity DHB to eliminate variability and achieve reproducible, predictive results.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
Cat. No. B1197131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6',7'-dihydroxybergamottin
Synonyms6',7'-dihydroxybergamottin
6,7-DHB
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O
InChIInChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3
InChIKeyIXZUPBUEKFXTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6',7'-Dihydroxybergamottin (DHB): A Defined Furanocoumarin CYP3A4 Inhibitor for Drug Interaction Studies


6′,7′-Dihydroxybergamottin (DHB; CAS 145414-76-2) is a linear furanocoumarin naturally abundant in grapefruit juice and Seville orange juice [1]. It functions as a potent, substrate-independent reversible and mechanism-based inhibitor of human intestinal cytochrome P450 3A4 (CYP3A4), the major drug-metabolizing enzyme responsible for first-pass metabolism of approximately 50% of marketed drugs [2]. DHB is one of the two principal furanocoumarins implicated in the grapefruit juice effect, alongside bergamottin (BG), and has been established as a primary mediator of grapefruit juice–drug pharmacokinetic interactions [1].

Why 6',7'-Dihydroxybergamottin Cannot Be Substituted with Bergamottin or Other Grapefruit Furanocoumarins


Despite their co-occurrence in grapefruit juice and shared furanocoumarin scaffold, DHB and its closest analog bergamottin (BG) exhibit fundamentally different CYP3A4 inhibition kinetics, protein binding, time to onset, and cytochrome P450 isoform selectivity profiles [1]. DHB acts rapidly (maximal inhibition within 30 min) in a substrate-independent manner, whereas BG displays substrate-dependent, slower-onset inhibition [2]. Additionally, BG undergoes extensive microsomal protein binding that confounds in vitro-to-in vivo extrapolation, while DHB does not [1]. Other furanocoumarins such as 6′,7′-epoxybergamottin, paradisin C, and bergaptol differ even more substantially in potency, selectivity, and safety profile [3]. These differences mean that selecting DHB versus an analog is not a matter of interchangeable preference—it determines whether experimental results are quantitatively interpretable, reproducible, and predictive of in vivo grapefruit juice–drug interactions.

6',7'-Dihydroxybergamottin: Head-to-Head Quantitative Differentiation Evidence Against Comparator Furanocoumarins


Reversible CYP3A4 Inhibition Potency (Ki): DHB Is 16-Fold More Potent Than Bergamottin

In human intestinal microsomes using midazolam as probe substrate, DHB demonstrated a reversible inhibition Ki of approximately 0.8 μM, which is 16-fold lower (more potent) than the Ki of 13 μM observed for bergamottin under identical conditions [1]. Furthermore, DHB inhibition was substrate-independent, giving consistent Ki values with both testosterone and midazolam probe substrates, whereas BG exhibited marked substrate-dependence with an 8-fold variation in Ki between testosterone and midazolam substrates [1]. This establishes DHB as the reliably more potent and experimentally predictable reversible CYP3A4 inhibitor of the two major grapefruit furanocoumarins.

CYP3A4 inhibition reversible inhibition Ki drug metabolism grapefruit juice interaction

Time to Onset of Intestinal CYP3A4 Inhibition: DHB Achieves Maximal Inhibition ≥85% Within 30 Minutes vs. Bergamottin Requiring >3 Hours

In CYP3A4-expressing Caco-2 cell monolayers, DHB rapidly inhibited CYP3A4 activity in a substrate-independent fashion, achieving maximal inhibition of ≥85% generally within 30 minutes of exposure [1]. In contrast, BG exhibited a slow onset of inhibition: at short exposure times (<1 h), midazolam 1′-hydroxylation was unaffected or even activated by BG, and only after 3 hours of exposure did BG inhibition reach ≥70%, becoming substrate-independent [1]. This 6-fold difference in time to maximal inhibition has direct implications for predicting the temporal window of grapefruit juice–drug interactions in vivo.

time-dependent inhibition CYP3A4 inactivation kinetics Caco-2 cells intestinal first-pass metabolism

Microsomal Protein Binding: DHB Exhibits Negligible Non-Specific Binding vs. Extensive Binding by Bergamottin That Confounds IVIVE

A critical finding from the Paine et al. (2004) head-to-head comparison was that bergamottin undergoes a significantly greater degree of non-specific microsomal protein binding compared to DHB [1]. This differential binding was evidenced by a ~10-fold discrepancy between BG KI values obtained in human intestinal microsomes versus recombinant cDNA-expressed CYP3A4 (lower KI values in the protein-free recombinant system) [1]. In contrast, DHB KI and Ki values were consistent across microsomal and recombinant enzyme systems, indicating minimal non-specific protein binding [1]. This property makes DHB a more reliable tool compound for quantitative translation of in vitro inhibition parameters to in vivo predictions.

microsomal protein binding in vitro-in vivo extrapolation non-specific binding CYP3A4 assay variability

P-Glycoprotein Selectivity: DHB Does Not Inhibit P-gp at Concentrations Up to 50 μM, Isolating CYP3A4-Mediated Effects

In a clinical pharmacology study, Edwards et al. (1999) assessed the effect of DHB on P-glycoprotein (P-gp) activity in vitro and found that DHB did not inhibit P-glycoprotein at concentrations up to 50 μmol/L [1]. This is mechanistically significant because grapefruit juice increases cyclosporine oral bioavailability (55% increase in AUC, 35% increase in Cmax; P < 0.05) [1], yet DHB alone could not reproduce this effect, indicating that other grapefruit juice constituents—not DHB—mediate P-gp inhibition [1]. DHB instead selectively reduces enterocyte CYP3A4 protein (~40% reduction observed with Seville orange juice) [1]. This transporter selectivity profile distinguishes DHB from the complex, multi-target effects of whole grapefruit juice or other furanocoumarin mixtures.

P-glycoprotein CYP3A4 selectivity transporter-enzyme interplay cyclosporine drug interaction

Phototoxicity Safety Profile: DHB Is 7-Fold Less Phototoxic Than 5-Methoxypsoralen with No Detectable Photomutagenicity from Bergamottin

Messer et al. (2012) systematically assessed the phototoxic and photogenotoxic properties of the three major grapefruit furocoumarins. In the V79 micronucleus assay under UVA irradiation, DHB was about 1/7 as potent as the reference phototoxic furocoumarin 5-methoxypsoralen (5-MOP), whereas both bergaptol and bergamottin were completely inactive (no detectable micronucleus induction) [1]. In the V79 HPRT photomutagenicity assay, the rank order was 5-MOP >> DHB > bergamottin, with bergaptol showing no photomutagenic activity [1]. Concurrently, in the same study, DHB showed the most potent CYP3A4 inhibition (IC50 = 1.2 μM) compared to bergamottin (IC50 = 4.5 μM) and bergaptol (IC50 = 77.5 μM) in human liver microsomes [1], demonstrating that DHB uniquely combines intermediate phototoxicity with superior CYP3A4 inhibitory potency among grapefruit furanocoumarins.

phototoxicity photogenotoxicity V79 micronucleus assay furanocoumarin safety

Cytochrome P450 Isoform Selectivity: DHB Exhibits a Narrower, More CYP3A4-Focused Inhibition Profile vs. Bergamottin

Tassaneeyakul et al. (2000) conducted a comparative selectivity screen of five grapefruit juice components against major human cytochrome P450 isoforms. DHB inhibited CYP3A4 and CYP1A2 at nearly equivalent potencies, showing a relatively focused dual-isoform profile [1]. In contrast, bergamottin demonstrated a broader, less selective inhibition profile, with stronger inhibitory effects on CYP1A2, CYP2C9, CYP2C19, and CYP2D6 than on CYP3A4 itself [1]. This difference means that bergamottin, when used as a tool compound at concentrations required for CYP3A4 inhibition, will concurrently inhibit multiple off-target P450 isoforms, complicating interpretation of metabolic phenotyping and drug interaction studies [1]. DHB provides a cleaner CYP3A4-focused inhibition window.

CYP isoform selectivity CYP1A2 CYP2C9 CYP2D6 off-target profiling

6',7'-Dihydroxybergamottin: Evidence-Based Research and Industrial Application Scenarios


In Vitro CYP3A4 Inhibition Positive Control for Drug Metabolism Studies

DHB is the preferred positive control inhibitor for CYP3A4 in human liver microsome, intestinal microsome, and recombinant CYP3A4 assays. Its substrate-independent, rapid inhibition (≥85% within 30 min; Ki ≈ 0.8 μM) provides a reliable benchmark that eliminates the substrate-dependent variability observed with bergamottin [1]. DHB's low microsomal protein binding ensures consistent IC50 and Ki values across different in vitro matrices, making it suitable for standardized screening protocols and cross-laboratory data comparison [1]. Typical working concentration range: 0.1–10 μM for reversible inhibition; 1–5 μM with preincubation for mechanism-based inactivation [1].

PBPK Model Development for Grapefruit Juice–Drug Interaction Predictions

DHB, alongside bergamottin, was selected as a key grapefruit juice constituent for the development of a physiologically-based pharmacokinetic (PBPK) grapefruit-drug interaction model that successfully describes interactions with 10 different CYP3A4 victim drugs [1]. DHB's well-characterized mechanism-based inactivation parameters (KI ≈ 3 μM; kinact 0.3–0.4 min⁻¹ in human intestinal microsomes) and low microsomal protein binding enable direct parameterization of CYP3A4 inactivation in PBPK platforms such as PK-Sim [1]. The model captures the time-dependent effect of CYP3A4 inactivation and predicts hepatic and intestinal CYP3A4 concentration changes up to 24 hours post-ingestion [1]. DHB is the essential furanocoumarin component for accurate PBPK simulation of grapefruit juice interactions.

Mechanistic Deconvolution of CYP3A4 vs. P-glycoprotein Contributions to Drug Bioavailability

DHB is the tool compound of choice for studies requiring pharmacological isolation of CYP3A4-mediated effects from P-glycoprotein (P-gp)-mediated transport. DHB does not inhibit P-gp at concentrations up to 50 μM, whereas it effectively reduces enterocyte CYP3A4 protein by approximately 40% [1]. This clean pharmacological profile allows researchers to attribute changes in drug pharmacokinetics specifically to CYP3A4 modulation without the confounding variable of P-gp inhibition that complicates interpretation when using whole grapefruit juice or multi-target furanocoumarins [1]. Applications include mechanistic studies of oral drug absorption, transporter-enzyme interplay, and the design of CYP3A4 substrate-specific formulations.

Furanocoumarin Reference Standard for Analytical Method Development and Natural Product Quantification

DHB is a primary analytical reference standard for HPLC-based quantification of furanocoumarins in citrus products, dietary supplements, and biological matrices. DHB and bergamottin are the dominant furanocoumarins in grapefruit, with DHB concentrations in cold-pressed peel oils ranging from 0.1 to 1.5% w/w depending on cultivar and processing conditions [1]; DHB levels are consistently present in grapefruit juice at concentrations exceeding its CYP3A4 IC50 of 1.2 μM . Its defined physicochemical properties—melting point 112–113 °C, λmax 221, 250, 309 nm, CAS 145414-76-2—make it suitable for use as a quantitative analytical standard [1]. Commercial availability with ≥98% purity (HPLC-verified) from multiple reputable vendors supports its use as a certified reference material .

Quote Request

Request a Quote for 6',7'-dihydroxybergamottin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.